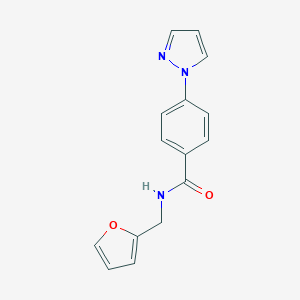
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied extensively due to its unique properties. In
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves its ability to bind to the active site of protein kinases and inhibit their activity. This leads to a disruption in cellular signaling pathways, which can result in various physiological effects such as cell death or growth inhibition. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to interact with metal ions, leading to changes in fluorescence intensity and spectral properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide can induce cell death in various cancer cell lines by inhibiting the activity of protein kinases. It has also been shown to inhibit the growth of tumor cells in vivo. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, which can help researchers study the role of these enzymes in various biological processes. However, one of the limitations of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide is its potential toxicity, which can lead to non-specific effects on cellular processes.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide. One potential area of research is the development of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide derivatives with improved selectivity and potency for specific protein kinases. Another area of research is the use of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide as a tool for studying metal ion homeostasis in biological systems. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide for various diseases warrant further investigation.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2-furylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through column chromatography to obtain pure N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide.
Scientific Research Applications
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been used in various scientific research applications due to its potential as a chemical probe for studying biological systems. It has been studied for its ability to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.
properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(16-11-14-3-1-10-20-14)12-4-6-13(7-5-12)18-9-2-8-17-18/h1-10H,11H2,(H,16,19) |
InChI Key |
KIAOOMJYQJXKKT-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
